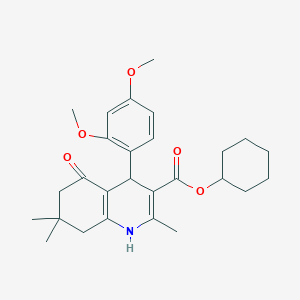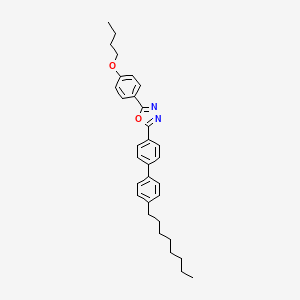![molecular formula C18H19N5O3 B11701446 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11701446.png)
3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide typically involves the reaction of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid with 3,4-dimethoxybenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit cancer cell proliferation by inducing apoptosis through the activation of certain signaling pathways . The benzotriazole ring and hydrazide group play crucial roles in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds also exhibit anticancer properties and are structurally similar due to the presence of a triazole ring.
3-(1H-1,3-Benzodiazol-1-yl)benzoic acid: This compound shares a similar benzodiazole ring structure and is used in various chemical applications.
Uniqueness
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of a benzotriazole ring and a hydrazide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O3/c1-25-16-8-7-13(11-17(16)26-2)12-19-21-18(24)9-10-23-15-6-4-3-5-14(15)20-22-23/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)/b19-12- |
InChI Key |
VRPZOVPNDPJNCF-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)CCN2C3=CC=CC=C3N=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'~1~,N'~6~-di[(1E)-butylidene]hexanedihydrazide](/img/structure/B11701373.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701374.png)

![2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide](/img/structure/B11701394.png)
![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide](/img/structure/B11701400.png)

![N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11701403.png)
![(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one](/img/structure/B11701411.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11701419.png)
![4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11701437.png)

